molecular formula C19H34O2 B12842387 18-Nonadecynoic acid

18-Nonadecynoic acid

Katalognummer: B12842387
Molekulargewicht: 294.5 g/mol
InChI-Schlüssel: KZVSOXSKIQOJLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

18-Nonadecynoic acid is a long-chain fatty acid with the molecular formula C19H34O2 It is characterized by the presence of a triple bond between the 18th and 19th carbon atoms in its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 18-Nonadecynoic acid can be synthesized through various methods. One common approach involves the use of 1,8-nonadiyne as a starting material. The synthesis typically involves a two-step process:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 18-Nonadecynoic acid undergoes various chemical reactions, including:

    Oxidation: The triple bond in this compound can be oxidized to form different products.

    Reduction: The compound can be reduced to form saturated fatty acids.

    Substitution: The triple bond allows for substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

18-Nonadecynoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex molecules.

    Biology: The compound is studied for its role in biological systems and its potential as a bioactive molecule.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antifungal and antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 18-Nonadecynoic acid involves its interaction with various molecular targets and pathways. As a fatty acid, it can integrate into lipid membranes, affecting their properties and functions. Additionally, its acetylenic bond allows it to participate in unique chemical reactions that can modulate biological activities. The exact molecular targets and pathways are still under investigation, but its bioactivity is attributed to its ability to interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

    18-Nonadecenoic acid: Similar in structure but contains a double bond instead of a triple bond.

    Nonadecanoic acid: A saturated fatty acid with no double or triple bonds.

    2,6-Nonadecadiynoic acid: Contains two triple bonds at different positions.

Uniqueness: 18-Nonadecynoic acid is unique due to its single triple bond, which imparts distinct chemical reactivity and potential biological activities. Its structure allows for specific interactions that are not possible with its saturated or unsaturated counterparts .

Eigenschaften

Molekularformel

C19H34O2

Molekulargewicht

294.5 g/mol

IUPAC-Name

nonadec-18-ynoic acid

InChI

InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h1H,3-18H2,(H,20,21)

InChI-Schlüssel

KZVSOXSKIQOJLZ-UHFFFAOYSA-N

Kanonische SMILES

C#CCCCCCCCCCCCCCCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.